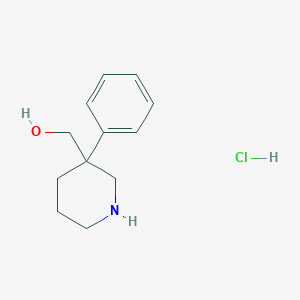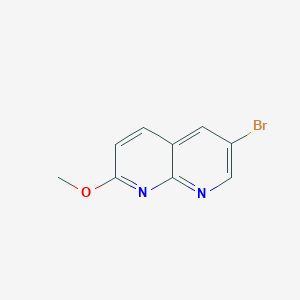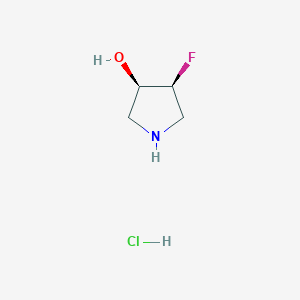![molecular formula C12H23NO2 B1448846 1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one CAS No. 2006513-16-0](/img/structure/B1448846.png)
1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one
Vue d'ensemble
Description
1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one, more commonly known as MPHP, is a synthetic compound with a wide range of applications in the scientific research field. MPHP is a member of the piperidine class of compounds and is structurally related to the phenethylamine class of compounds. MPHP is often used as a research chemical due to its ability to interact with the human body in a variety of ways.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by Smaliy et al. (2011) presents a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound closely related to 1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one. This method is significant for producing large quantities of such compounds, which are important in medicinal chemistry (Smaliy et al., 2011).
Structural and Molecular Analysis
- Zheng Jin-hong (2011) conducted a study on the NMR characteristics and conformational analysis of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives. This research provides insight into the molecular structure and behavior of compounds similar to 1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one (Zheng Jin-hong, 2011).
Pharmacological Potential
- Research by Teffera et al. (2013) on anaplastic lymphoma kinase inhibitors discusses a compound structurally similar to 1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one. This research highlights the potential pharmacological applications of such compounds in the treatment of cancer (Teffera et al., 2013).
Biochemical Applications
- A study by Parveen et al. (2017) on the synthesis and estrogen receptor binding affinity of certain compounds, including 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles, demonstrates the biochemical relevance of such compounds in understanding hormone receptor interactions (Parveen et al., 2017).
Material Science and Corrosion Inhibition
- Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives, offering insights into the applications of such compounds in material science and corrosion prevention (Kaya et al., 2016).
Mécanisme D'action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures .
Mode of Action
Piperidine derivatives can interact with their targets in numerous ways, leading to different biochemical changes . The specific interactions would depend on the structure of the derivative and the nature of the target.
Biochemical Pathways
Piperidine derivatives are known to influence various biochemical pathways due to their diverse range of targets . The downstream effects of these interactions can vary widely and would depend on the specific derivative and target involved.
Propriétés
IUPAC Name |
1-[4-(2-hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-10(2)9-12(15)13-6-3-11(4-7-13)5-8-14/h10-11,14H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQINUNGPPODAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate](/img/structure/B1448763.png)

![6,7,8,8a-Tetrahydro-4H,5aH-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride](/img/structure/B1448768.png)
![Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B1448770.png)


![tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate](/img/structure/B1448774.png)
![3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine](/img/structure/B1448777.png)

![2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1448779.png)
![(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B1448781.png)


![3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid](/img/structure/B1448785.png)